Home > Products > Screening Compounds P94867 > (Rac)-JBJ-04-125-02
(Rac)-JBJ-04-125-02 - 2140807-05-0

(Rac)-JBJ-04-125-02

Catalog Number: EVT-270399
CAS Number: 2140807-05-0
Molecular Formula: C29H26FN5O3S
Molecular Weight: 543.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(Rac)-JBJ-04-125-02 is a small-molecule allosteric inhibitor that selectively targets the T790M/L858R double mutant of EGFR []. This type of inhibitor binds to a site distinct from the ATP-binding site, offering a potentially complementary therapeutic strategy to traditional ATP-competitive kinase inhibitors []. It has shown efficacy in inhibiting cell proliferation and signaling of the EGFRL858R/T790M/C797S mutant in both in vitro and in vivo studies [].

EAI045

Reference: [] https://www.semanticscholar.org/paper/7f2c1b6b28b42e9766eeb8d8446741358165a28b

Osimertinib

References: [] https://www.semanticscholar.org/paper/14468c8c9e69958924fcbab3fbb67e77556284b4[3] https://www.semanticscholar.org/paper/d8f097e58bcb0d68521ba14ca17de78f189ff7ca[4] https://www.semanticscholar.org/paper/60adcdf4fee6da01f424550070edbff7dcf0ed0a[8] https://www.semanticscholar.org/paper/1c5d9a23977646a31b2dec431505a611e2916ace

Mavelertinib

Reference: [] https://www.semanticscholar.org/paper/60adcdf4fee6da01f424550070edbff7dcf0ed0a

PF-06747775

Reference: [] https://www.semanticscholar.org/paper/44ae8b0c1615e3ba7d60b264eea05bbfd9e0b441

Gefitinib, Erlotinib, and Afatinib

Reference: [] https://www.semanticscholar.org/paper/7f2c1b6b28b42e9766eeb8d8446741358165a28b

Adenosine Triphosphate (ATP) and Analogs

References: [] https://www.semanticscholar.org/paper/a498878ba95a9b16c670930e395c56af4b4c7ccb[5] https://www.semanticscholar.org/paper/852b8c78e092943706862e61628e5098111210a8

Overview

(Rac)-JBJ-04-125-02 is a novel compound that has garnered attention for its potential in treating cancers associated with mutations in the epidermal growth factor receptor (EGFR). This compound is classified as a reversible and potent inhibitor, specifically designed to target mutant forms of EGFR while sparing wild-type variants, making it a promising candidate in the landscape of targeted cancer therapies.

Source

The compound was developed as part of research efforts aimed at addressing therapeutic resistance observed in lung cancer treatments, particularly those involving existing EGFR inhibitors like osimertinib. Its efficacy and mechanism of action have been evaluated through various preclinical studies, which have demonstrated its potential in overcoming resistance pathways in cancer cells.

Classification

(Rac)-JBJ-04-125-02 falls under the category of protein kinase inhibitors, specifically targeting receptor tyrosine kinases involved in cell proliferation and survival. Its design focuses on inhibiting specific mutations within the EGFR family, which are often responsible for resistance to conventional therapies.

Synthesis Analysis

Methods

The synthesis of (Rac)-JBJ-04-125-02 involves several steps, utilizing established organic chemistry techniques. Key methods include:

  1. Reagents and Conditions: The synthesis typically employs a combination of protected amino acids and various coupling agents under controlled conditions to ensure high yields.
  2. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels necessary for biological testing.

Technical Details

The synthetic route may involve the use of chiral intermediates to ensure the correct stereochemistry of the final product. Detailed procedures are documented in research publications, highlighting specific reaction conditions such as temperature, solvent systems, and reaction times.

Molecular Structure Analysis

Structure

(Rac)-JBJ-04-125-02 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target proteins. The compound's structure can be represented by its chemical formula, which includes various heterocycles and substituents that enhance its binding affinity to mutant EGFR.

Data

Crystallographic data and NMR spectra have been reported, providing insights into the compound's three-dimensional conformation and confirming its stereochemical configuration. Structural analysis reveals key interactions with the ATP-binding site of EGFR.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving (Rac)-JBJ-04-125-02 include:

  1. Binding Interactions: The compound undergoes reversible binding with mutant EGFR variants, inhibiting downstream signaling pathways associated with tumor growth.
  2. Metabolism: In vitro studies indicate metabolic stability, with specific pathways identified for its breakdown in liver microsomes.

Technical Details

Research has detailed the intrinsic clearance rates and half-life of (Rac)-JBJ-04-125-02 in various biological systems, showcasing its pharmacokinetic profile relevant for therapeutic application.

Mechanism of Action

Process

(Rac)-JBJ-04-125-02 exerts its effects by selectively binding to mutant forms of EGFR, thereby blocking autophosphorylation and subsequent activation of signaling cascades that promote cell proliferation and survival. This selective inhibition is crucial for minimizing off-target effects associated with traditional kinase inhibitors.

Data

Studies have demonstrated that co-administration with osimertinib enhances apoptotic signaling in resistant cancer cell lines, indicating a synergistic effect that could improve treatment outcomes in patients with resistant tumors.

Physical and Chemical Properties Analysis

Physical Properties

(Rac)-JBJ-04-125-02 is characterized by:

  • Molecular Weight: Specific molecular weight data are available through analytical methods.
  • Solubility: The compound shows varying solubility profiles depending on the solvent system used during formulation.

Chemical Properties

Key chemical properties include:

  • Stability: The compound exhibits stability under physiological conditions, making it suitable for further development into therapeutic formulations.
  • Reactivity: Reactivity studies indicate low susceptibility to hydrolysis and oxidation, contributing to its favorable pharmacological profile.
Applications

Scientific Uses

(Rac)-JBJ-04-125-02 is primarily investigated for its application in oncology, particularly for lung cancers driven by EGFR mutations. Its ability to overcome resistance mechanisms presents a significant advancement in targeted therapy approaches. Ongoing clinical trials aim to evaluate its efficacy in combination with other therapeutic agents, potentially leading to improved patient outcomes in resistant cancer cases.

Properties

CAS Number

2140807-05-0

Product Name

(Rac)-JBJ-04-125-02

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C29H26FN5O3S

Molecular Weight

543.68

InChI

InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)

InChI Key

VHQVOTINPRYDAO-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3

Solubility

Soluble in DMSO

Synonyms

JBJ-04-125-02, JBJ04-125-02

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.